molecular formula C20H17FN2O3 B6547492 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946362-97-6

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547492
CAS No.: 946362-97-6
M. Wt: 352.4 g/mol
InChI Key: QEQVJUOQIBDOQZ-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core with a 6-oxo group, a 2-fluorobenzyl substituent at position 1, and a carboxamide group at position 3 linked to a 2-methoxyphenyl moiety. Its molecular formula is C20H17FN2O3 (exact weight: ~352.36 g/mol), though this is inferred from structurally similar analogs like BG15463 (C19H13ClF2N2O2, MW 374.77) .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-18-9-5-4-8-17(18)22-20(25)15-10-11-19(24)23(13-15)12-14-6-2-3-7-16(14)21/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQVJUOQIBDOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Pyridine vs. Pyridazine Derivatives
  • Compound 8 (): Structure: 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Key Differences: Benzyl group (vs. 2-fluorobenzyl) and cyclopropylcarbamoyl substituent on the phenyl ring.
  • Compound 9 ():

    • Structure: 1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.
    • Key Differences: Pyridazine core (vs. pyridine) and additional 4-fluoro substituent.
    • Impact: Pyridazine’s reduced aromaticity may affect π-stacking interactions, while the 4-fluoro group enhances polarity .
Fluorophenylmethyl Substituents
  • BG15463 (): Structure: N-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide. Key Differences: 3-Chloro-4-fluorophenyl group (vs. 2-methoxyphenyl). Impact: Chlorine increases electron-withdrawing effects and molecular weight (374.77 vs.
  • G843-1042 (): Structure: 1-[(2-Fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Key Differences: 3-Methylphenyl group (vs. 2-methoxyphenyl).

Carboxamide Linkage Modifications

  • Compound 7 (): Structure: 1-Benzyl-N-(3-(cyclopropyl(methyl)carbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Key Differences: N-methylcyclopropylcarbamoyl substituent. Impact: Methylation of the cyclopropylamine may reduce steric hindrance, improving synthetic yield (22% vs. 45% for non-methylated analogs) .
  • Furopyridine Analogs (): Structure: Derivatives with fused furo[2,3-b]pyridine cores and trifluoroethylamino groups. Key Differences: Complex fused-ring systems and trifluoroethyl substituents. Impact: Increased rigidity and fluorine content enhance metabolic stability but complicate synthesis (e.g., requiring HATU/DIPEA activation) .

Structural and Functional Data Table

Compound Name / ID Core Structure R1 (Position 1) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Key Properties
Target Compound Dihydropyridine 2-Fluorobenzyl 2-Methoxyphenyl ~352.36 Moderate lipophilicity, H-bond donor
BG15463 Dihydropyridine 2-Fluorobenzyl 3-Chloro-4-fluorophenyl 374.77 Higher halogen content, increased MW
G843-1042 Dihydropyridine 2-Fluorobenzyl 3-Methylphenyl ~336.37 Enhanced hydrophobicity
Compound 8 Dihydropyridine Benzyl 3-Cyclopropylcarbamoylphenyl ~403.45 Steric bulk, lower fluorine content
Compound 9 Dihydropyridazine Benzyl 3-Cyclopropylcarbamoyl-4-fluorophenyl ~417.46 Reduced aromaticity, dual fluorine

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